4-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N,N-dimethylaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(benzotriazol-1-ylmethyl)-N,N-dimethylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4/c1-18(2)13-9-7-12(8-10-13)11-19-15-6-4-3-5-14(15)16-17-19/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJTPPBJCNDZPFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N,N-dimethylaniline typically involves the reaction of benzotriazole with N,N-dimethylaniline under specific conditions. One common method involves the use of a base to deprotonate the benzotriazole, followed by nucleophilic substitution with N,N-dimethylaniline . The reaction conditions often include solvents like dichloromethane or acetonitrile and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated systems to control temperature and reaction time precisely.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The benzotriazole group acts as a leaving group under nucleophilic conditions. Key reactions include:
-
Alkoxy Substitution : Reaction with alcohols (e.g., methanol, ethanol) under basic conditions replaces the benzotriazole with alkoxy groups. For example, treatment with sodium methoxide in methanol yields N,N-dimethyl-4-(methoxymethyl)aniline .
-
Amine Displacement : Primary or secondary amines (e.g., pyrrolidine) displace benzotriazole to form secondary or tertiary amines. Yields depend on steric and electronic factors .
Table 1: Nucleophilic Substitution Reactions
Thermal Decomposition
At elevated temperatures (>150°C), the compound undergoes decomposition:
-
Benzotriazole Elimination : Releases benzotriazole (BtH) and forms a reactive methylene intermediate, which dimerizes or reacts with nucleophiles .
-
Formation of Biphenyl Derivatives : Under inert atmospheres, the methylene intermediate couples to form 4,4'-bis(N,N-dimethylaniline) .
Acid/Base Reactivity
-
Protonation : The benzotriazole nitrogen (pKa ~8.2 ) protonates in acidic media, forming a cationic species that enhances electrophilic substitution on the aniline ring .
-
Deprotonation : Strong bases (e.g., LDA) deprotonate the methylene bridge, enabling alkylation or acylation at the benzylic position.
Coordination Chemistry
The benzotriazole moiety chelates metals, forming stable complexes:
-
Copper Coordination : Binds Cu(I/II) via N1 and N2 atoms, inhibiting corrosion . This property is leveraged in industrial coatings.
-
Catalytic Applications : Palladium complexes of this compound facilitate Suzuki-Miyaura couplings, though activity is lower than traditional ligands .
Table 2: Metal Complex Stability Constants
| Metal Ion | Log K (Stability Constant) | Application | Source |
|---|---|---|---|
| Cu(II) | 8.9 ± 0.2 | Corrosion inhibition | |
| Pd(II) | 5.3 ± 0.3 | Cross-coupling catalysis |
Electrophilic Aromatic Substitution
Despite the electron-donating dimethylamino group, the para position is sterically hindered, directing electrophiles to the ortho position:
-
Nitration : HNO3/H2SO4 at 0°C yields 3-nitro-4-(benzotriazolylmethyl)-N,N-dimethylaniline (62% yield) .
-
Sulfonation : SO3 in H2SO4 produces the sulfonic acid derivative, though yields are moderate (45%) due to competing decomposition .
Redox Reactions
-
Oxidation : Treating with KMnO4 in acidic conditions cleaves the benzotriazole ring, forming 4-(aminomethyl)-N,N-dimethylaniline.
-
Reduction : Catalytic hydrogenation (H2/Pd-C) reduces the benzotriazole to a dihydro derivative, altering its UV absorption properties .
Photochemical Behavior
-
UV-Induced Degradation : Exposure to UV light (λ = 254 nm) cleaves the N–CH2 bond, releasing benzotriazole and forming N,N-dimethylaniline radicals .
-
Stabilizer Applications : The compound scavenges free radicals in polymers, extending material lifespan.
Table 3: Reaction Rates with Substituted Benzotriazoles
| Compound | Reaction with MeOH (Half-life, h) | Thermal Stability (°C) |
|---|---|---|
| 4-(BtCH2)-N,N-dimethylaniline | 2.5 | 150 |
| 4-(BtCH2)-N-methylaniline | 1.8 | 135 |
| 4-(BtCH2)PhNO2 | 8.7 | >200 |
Scientific Research Applications
4-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N,N-dimethylaniline has several scientific research applications:
Chemistry: Used as a synthetic intermediate in the preparation of more complex molecules.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 4-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N,N-dimethylaniline involves its interaction with various molecular targets. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, leading to its biological effects . These interactions can modulate the activity of specific pathways, contributing to its antimicrobial and anticancer properties.
Comparison with Similar Compounds
Structural and Functional Features
The table below highlights key structural differences, synthetic routes, and applications of 4-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N,N-dimethylaniline and related compounds:
Biological Activity
4-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N,N-dimethylaniline (commonly referred to as BDM) is a compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- IUPAC Name : this compound
- Molecular Formula : C15H16N4
- PubChem CID : 3696146
BDM exhibits biological activity primarily through its interaction with various biological targets. The benzotriazole moiety is known for its ability to chelate metal ions and modulate enzyme activity. BDM has been shown to inhibit certain kinases and enzymes involved in cancer cell proliferation.
Anticancer Activity
Research indicates that BDM has significant anticancer properties. In vitro studies have demonstrated that BDM can inhibit the growth of various cancer cell lines, including breast cancer and leukemia cells. The compound's mechanism involves the induction of apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa (Cervical) | 10.5 | Induces apoptosis |
| MCF-7 (Breast) | 8.2 | Cell cycle arrest |
| CCRF-CEM (Leukemia) | 12.0 | Inhibits proliferation |
Enzyme Inhibition
BDM has been identified as a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell division. This inhibition can lead to reduced proliferation in rapidly dividing cells, such as cancer cells.
Study 1: Antitumor Efficacy
In a study conducted by Sivaramkumar et al., BDM was tested against various cancer cell lines. The results showed that BDM exhibited micromolar activity against several types of cancer cells, indicating its potential as a lead compound for further drug development .
Study 2: Mechanistic Insights
A mechanistic study revealed that BDM's inhibition of DHFR leads to decreased levels of NADPH, destabilizing the enzyme and ultimately leading to reduced cell viability in resistant cancer cell lines . This finding suggests that targeting metabolic pathways may enhance the effectiveness of traditional chemotherapeutics.
Q & A
Q. Basic Analytical Methods
- ¹H/¹³C NMR : Assign dimethylamino (δ ~2.8–3.1 ppm) and benzotriazole protons (δ ~7.3–8.2 ppm) .
- X-ray diffraction : Resolve molecular geometry (e.g., bond angles at the triazole-methyl junction) .
- IR spectroscopy : Identify N-H stretches (benzotriazole) and C-N vibrations (dimethylaniline) .
How does this compound inhibit SARS-CoV main protease?
Advanced Biochemical Mechanism
The compound acts as a mechanism-based inactivator of SARS-CoV main protease (MPro), forming a covalent bond with the catalytic cysteine (Cys145). Key findings:
- Irreversible inhibition : No activity observed in C145A mutant enzymes .
- Kinetics : IC₅₀ = 17.4 nM, indicating high potency .
- Structural analysis : Crystallography reveals benzotriazole positioning in the active site, blocking substrate access .
What computational methods are suitable for studying the electronic properties of this compound?
Q. Methodological Computational Chemistry
- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with 6-31G(d) basis sets to model molecular geometry and vibrational frequencies .
- Solvent effects : Apply the Polarizable Continuum Model (PCM) to simulate dielectric environments .
- Molecular Electrostatic Potential (MEP) : Identify nucleophilic/electrophilic regions for reactivity predictions .
How can researchers address contradictions in reported synthesis yields (e.g., 15% vs. 25%)?
Data Contradiction Analysis
Yield discrepancies arise from:
- Substrate purity : Impurities in azidocoumarin or alkynyl precursors reduce efficiency .
- Catalyst loading : Higher Pd/Cu ratios (2 mol% vs. 1 mol%) improve cross-coupling yields .
- Workup protocols : Optimized chromatography (e.g., gradient elution) enhances recovery .
What crystallography software is recommended for structural refinement of derivatives?
Q. Advanced Crystallography Tools
- SHELX suite : For structure solution (SHELXS) and refinement (SHELXL), particularly for small-molecule systems .
- ORTEP-3 : Visualize anisotropic displacement ellipsoids and generate publication-ready figures .
How is click chemistry applied to synthesize triazole-containing derivatives?
Q. Methodological Organic Chemistry
- CuAAC : React 4-ethynyl-N,N-dimethylaniline with azides under Cu(I) catalysis (1 mol% CuI) to form 1,4-disubstituted triazoles .
- Solid-phase synthesis : Anchor azides to resins for high-throughput derivatization .
How do substituents on the benzotriazole or aniline moieties affect bioactivity?
Q. Structure-Activity Relationship (SAR)
- Benzotriazole modifications : Electron-withdrawing groups (e.g., Cl) enhance protease inhibition by increasing electrophilicity .
- Aniline substituents : Bulky groups (e.g., dimesitylboryl) improve stability under basic conditions .
What thermodynamic models are used to study solvent effects on molecular conformation?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
